Mitoxantrone hydrochloride

Catalog No.
S548631
CAS No.
70476-82-3
M.F
C22H30Cl2N4O6
M. Wt
517.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mitoxantrone hydrochloride

CAS Number

70476-82-3

Product Name

Mitoxantrone hydrochloride

IUPAC Name

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;dihydrochloride

Molecular Formula

C22H30Cl2N4O6

Molecular Weight

517.4 g/mol

InChI

InChI=1S/C22H28N4O6.2ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;;/h1-4,23-30H,5-12H2;2*1H

InChI Key

ZAHQPTJLOCWVPG-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl

Solubility

0.01 M
Sparingly soluble in water; slightly sol in methanol; practically insoluble in acetonitrile chloroform; acetone
H2O 5- 10 (mg/mL)
pH 4 Acetate buffer 3 - 5 (mg/mL)
pH 9 Borate buffer < 1 (mg/mL)
0.1NHCl 1 - 3 (mg/mL)
0.1 N NaOH decomposes (mg/mL)
10% Ethanol 3 - 5 (mg/mL)
95% Ethanol < 1 (mg/mL)
Methanol < 1 (mg/mL)

Synonyms

Acetate, Mitoxantrone; CL 232325; CL-232325; CL232325; DHAQ; Hydrochloride, Mitoxantrone; Mitoxantrone; Mitoxantrone Acetate; Mitoxantrone Hydrochloride; Mitozantrone; Mitroxone; Novantron; Novantrone; NSC 279836; NSC 287836; NSC 299195; NSC 301739; NSC 301739D; NSC-279836; NSC-287836; NSC-299195; NSC-301739; NSC-301739D; NSC279836; NSC287836; NSC299195; NSC301739; NSC301739D; Onkotrone; Pralifan; Ralenova

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl

Anti-tumor activity:

  • MTH acts as a cytotoxic agent, directly damaging cancer cells by interfering with DNA replication and causing cell death.
  • Studies have explored its efficacy against various cancers, including breast cancer, leukemia, lymphoma, and prostate cancer.
  • Research findings suggest promising anti-tumor activity, but often in combination with other chemotherapeutic agents.
    • Efficacy and safety of mitoxantrone hydrochloride liposome injection in Chinese patients with advanced breast cancer: a randomized, open-label, active-controlled, single-center, phase II clinical trial:

Mechanisms of action:

  • Researchers are actively investigating the precise mechanisms by which MTH exerts its anti-tumor effects.
  • Studies focus on its interactions with DNA, topoisomerase enzymes, and other cellular processes involved in cancer development and progression.
    • A single-center, self-controlled, phase I clinical trial of mitoxantrone hydrochloride injection for lymph tracing for sentinel lymph node identification of breast cancer:

Drug delivery and targeting:

  • MTH's potential limitations, such as cardiotoxicity and other side effects, drive research into improved delivery methods.
  • This includes exploring liposomal formulations and targeted drug delivery systems to minimize side effects and enhance efficacy.
    • Efficacy and Safety of Mitoxantrone Hydrochloride Injection for Tracing Axillary Sentinel Nodes in Breast Cancer: A Self-Controlled Clinical Trial:

Drug resistance:

  • Cancer cells can develop resistance to MTH, limiting its therapeutic effectiveness.
  • Research is ongoing to understand the mechanisms of resistance and develop strategies to overcome it, potentially through combination therapies or novel drug modifications.

Other research applications:

  • Beyond cancer research, MTH has been investigated for its potential applications in treating autoimmune diseases like multiple sclerosis due to its immunosuppressive properties.
  • However, its use in such contexts remains limited due to safety concerns.

Color/Form

Blue-black solid from water ethanol

Melting Point

204.0 °C
203-5 °C

UNII

U6USW86RD0

Related CAS

65271-80-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H340 (92.86%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (92.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Mitoxantrone is an antineoplastic antibiotic that is used in the treatment of acute leukemia, lymphoma, and prostate and breast cancer, but also for late stage, severe multiple sclerosis. Mitoxantrone therapy is often accompanied by mild to moderate elevations in serum aminotransferase levels, but in typical doses it rarely causes clinically apparent, acute liver injury.

Drug Classes

Antineoplastic Agents; Multiple Sclerosis Agents

Therapeutic Uses

Mitoxantrone (NOVANTRONE) is supplied for iv infusion. To induce remission in acute nonlymphocytic leukemia in adults, the drug is given in a daily dose ... for 3 days as a component of a regimen that also includes cytosine arabinoside. Mitoxantrone also is used in advanced hormone-resistant prostate cancer ... . In 2000, mitoxantrone was approved by the FDA for the treatment of late-stage secondary progressive multiple sclerosis.

Pharmacology

Mitoxantrone Hydrochloride is the hydrochloride salt of an anthracenedione antibiotic with antineoplastic activity. Mitoxantrone intercalates into and crosslinks DNA, thereby disrupting DNA and RNA replication. This agent also binds to topoisomerase II, resulting in DNA strand breaks and inhibition of DNA repair. Mitoxantrone is less cardiotoxic compared to doxorubicin.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

Mechanism of Action

Mitoxantrone has limited ability to produce quinone-type free radicals & causes less cardiac toxicity than does doxorubicin. Mitoxantrone exerts its antitumor action by stimulating the formation of strand breaks in DNA; this is mediated by topoisomerase II; it also intercalates with DNA.
Intercalation allows binding to nucleic acids inhibiting DNA & RNA synthesis & causing DNA strand breaks; inhibits topoisomerase II. /From table/
The mechanisms of the inotropic effect of mitoxantrone (MTO), a synthetic dihydroxyanthracenedione derivative with antineoplastic activity, was investigated in guinea pig ventricular myocytes using whole-cell patch-clamp methods combined with fura-2 fluorescence and cell-edge tracking techniques. In right ventricular papillary muscles, 30 microM MTO increased isometric force of contraction as well as action potential duration (APD) in a time-dependent manner. The force of contraction was increased approximately 3-fold within 4 h. This positive inotropic effect was accompanied by a prolongation of time to peak force and relaxation time. In current-clamped single myocytes treated with 30 microM MTO for 30 min, an increase of cell shortening by 77% and a prolongation of APD by 19% was observed. Peak amplitude of the intracellular Ca(2+) transients was also increased by 10%. The contribution of APD prolongation to the enhancement of cell shortening induced by MTO was assessed by clamping control myocytes with action potentials of various duration. Prolongation of APD(90) (ADP measured at 90% of repolarization) by 24% led to an increase of cell shortening by 13%. When the cells were clamped by an action potential with constant APD, MTO still caused an increase of cell shortening by 59% within 30 min. No increase of the peak intracellular Ca(2+) transients, however, was observed under this condition. We conclude that both the APD prolongation and a direct interaction with the contractile proteins contributed to the positive inotropic effect of MTO.
We show here that mitoxantrone and ametantrone induce interstrand DNA cross-links in HeLa S3 cells. These cross-links were observed only in cellular system suggesting that metabolism of the drugs is a necessary step leading to DNA cross-linking. Biologically inactive analogue of mitoxantrone, compound NSC 321458, did not induce cross-links in DNA of tumour cells which suggests that DNA cross-linking is associated with the cytotoxic and anti-tumour activity of these compounds.
We examined the role of multidrug resistance protein (MRP) 1 (ABCC1) in the emergence of mitoxantrone (MX) cross-resistance in a MCF7 breast cancer cell line selected for resistance to etoposide. The resistant cell line, MCF7/VP, expresses high levels of MRP1, whereas the parental cell line, MCF7/WT, does not. MCF7/VP cells are 6-10-fold cross-resistant to MX when compared with MCF7/WT cells. Drug transport studies in intact MCF7/VP cells revealed that MX resistance is associated with reduced MX accumulation due to enhanced MX efflux. MX efflux is ATP dependent and inhibited by sulfinpyrazone and cyclosporin A. Inhibition of MX efflux with these agents sensitizes cells to MX cytotoxicity and partially reverses MX resistance in MCF7/VP cells. Whereas resistance is partially attributable to increased MX efflux in MRP1-expressing MCF7/VP cells, we found no evidence for glutathione or other conjugates of MX in these cells. Moreover, glutathione depletion with buthionine sulfoximine had no effect on MX transport or sensitivity in MCF7/VP cells. MRP1 substrates are generally amphiphilic anions such as glutathione conjugates or require the presence of physiological levels of glutathione for MRP1-mediated transport. Therefore we conclude that MRP1 overexpression is unlikely to be responsible for increased MX efflux and resistance in MCF7/VP cells. In considering the potential involvement of other MRP family isoforms, a 3-fold increase in the expression of MRP5 was observed in MCF7/VP cells. However, stable expression of a transduced MRP5 expression vector in MCF7/WT cells failed to confer MX resistance. Because other transporters known to be associated with MX resistance, including P-glycoprotein and BCRP/MXR (ABCG2), are not expressed in MCF7/VP cells, we conclude that increased MX efflux and resistance in MCF7/VP cells is attributable to a novel transport mechanism or that MX represents a novel class of cationic, glutathione-independent MRP1 substrates.
It is suggested that the cytotoxicity of anticancer agent mitoxantrone (MITOX) is related to a complex combination of molecular interactions which lead to slowing of S phase traverse and arresting of cells in G2 phase of the cell cycle or even to an apoptosis at high concentration of mitoxantrone. Here intracellular molecular interactions of mitoxantrone were visualized and studied using the confocal spectral imaging technique in synchronized K562 cells. Localization, quantitative distributions of mitoxantrone in the polar environment, mitoxantrone bound to hydrophobic cellular structures (MITOXphob), nucleic acid related complexes of mitoxantrone (MITOXNA) and relative distributions of naphthoquinoxaline (NQX) metabolite and intrinsic cellular fluorescence of porphyrins were measured within cytoplasmic and nuclear compartments (chromosomes) of the G2, S, and M cells treated with 10 or 2 uM of mitoxantrone for I hour. Colocalisation of mitoxantrone, naphthoquinoxaline metabolite and sites of intrinsic cellular fluorescence indicates an accumulation of mitoxantrone within or near mitochondria. One may suppose that due to high concentration mitoxantrone can compete with natural substrates for binding to the enzymes thus affecting the normal functioning of a mitochondria. A remarkable redistribution of mitoxantrone and its complexes occurs in the M cells. In particular, a prominent amount of mitoxantrone is associated with the surface of chromatids but not with the cytoplasmic structures in M cells. At the present time the exact location of the sites of mitoxantrone accumulation in the M cells is not known. It is thought to be some cytoskeleton/microtubule structures associated directly with the chromosomes. Selective labelling of particular cytoskeleton structures and/or proteins in mitoxantrone treated cells is in the progress now and the question will be addressed using the CSI technique.
Topoisomerase II is a target for a number of chemotherapeutic agents used in the treatment of cancer. Its essential physiological role in modifying the topology of DNA involves the generation of transient double-strand breaks. Anti-cancer drugs, such as mitoxantrone, that target this enzyme interrupt its catalytic cycle and give rise to persistent double strand breaks, which may be lethal to a cell. We investigated the role of such lesions in signaling the activation of the transcription factor nuclear factor kappaB (NFkappaB) by this drug. Mitoxantrone activated NFkappaB and stimulated IkappaBalpha degradation in the promyelocytic leukemia cell line HL60 but not in the variant cells, HL60/MX2 cells, which lack the beta isoform of topoisomerase II and express a truncated alpha isoform that results in an altered subcellular distribution. Treatment of sensitive HL60 cells with mitoxantrone led to a depletion of both isoforms, suggesting the stabilization of transient DNA-topoisomerase II complexes. This depletion was absent in the variant cells, HL60/MX2. Activation of caspase 3 by mitoxantrone was also impaired in the HL60/MX2 cells. NFkappaB activation in response to tumor necrosis factor and bleomycin, the latter causing topoisomerase II-independent DNA damage, was intact in both cell lines. An inhibitor rather than a poison of topoisomerase II, Imperial Cancer Research Fund 187 (ICRF 187) the mechanism of which does not involve the generation of double strand breaks, did not activate NFkappaB, nor did it induce apoptosis in parental HL60 cells. However, ICRF 187 protected against IkappaB degradation in parental HL60 cells in response to mitoxantrone. This protection was also shown with another topoisomerase II inhibitor, merbarone, which is structurally and functionally distinct from ICRF 187. Their effects were specific, as neither protected against tumor necrosis factor-stimulated IkappaB degradation. The poisoning of topoiso- merase II with resultant DNA damage is therefore a critical signal for NFkappaB activation.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard

Health Hazard

Other CAS

70476-82-3

Wikipedia

Mitoxantrone hydrochloride

FDA Medication Guides

Novantrone
Mitoxantrone Hydrochloride
INJECTABLE;INJECTION
EMD SERONO
03/23/2012

Drug Warnings

NOVANTRONE (mitoxantrone for injection concentrate) should be administered under the supervision of a physician experienced in the use of cytotoxic chemotherapy agents. NOVANTRONE should be given slowly into a freely flowing intravenous infusion. It must never be given subcutaneously, intramuscularly, or intra-arterially. Severe local tissue damage may occur if there is extravasation during administration.
NOT FOR INTRATHECAL USE. Severe injury with permanent sequelae can result from intrathecal administration.
Except for the treatment of acute nonlymphocytic leukemia, NOVANTRONE therapy generally should not be given to patients with baseline neutrophil counts of less than 1,500 cells/cu m. In order to monitor the occurrence of bone marrow suppression, primarily neutropenia, which may be severe and result in infection, it is recommended that frequent peripheral blood cell counts be performed on all patients receiving NOVANTRONE.
Use of NOVANTRONE has been associated with cardiotoxicity. Cardiotoxicity can occur at any time during NOVANTRONE therapy, and the risk increases with cumulative dose. Congestive heart failure (CHF), potentially fatal, may occur either during therapy with NOVANTRONE or months to years after termination of therapy. All patients should be carefully assessed for cardiac signs and symptoms by history and physical examination prior to start of NOVANTRONE therapy. Baseline evaluation of left ventricular ejection fraction (LVEF) by echocardiogram or multi-gated radionuclide angiography (MUGA) should be performed. Multiple sclerosis patients with a baseline LVEF <50% should not be treated with NOVANTRONE. LVEF should be reevaluated by echocardiogram or MUGA prior to each dose administered to patients with multiple sclerosis. Additional doses of NOVANTRONE should not be administered to multiple sclerosis patients who have experienced either a drop in LVEF to below 50% or a clinically significant reduction in LVEF during NOVANTRONE therapy. Patients with multiple sclerosis should not receive a cumulative dose greater than 140 mg/sq m. In cancer patients, the risk of symptomatic congestive heart failure (CHF) was estimated to be 2.6% for patients receiving up to a cumulative dose of 140 mg/sq m. Presence or history of cardiovascular disease, prior or concomitant radiotherapy to the mediastinal/pericardial area, previous therapy with other anthracyclines or anthracenediones, or concomitant use of other cardiotoxic drugs may increase the risk of cardiac toxicity. Cardiac toxicity with NOVANTRONE may occur whether or not cardiac risk factors are present.
For more Drug Warnings (Complete) data for NOVANTRONE (11 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Intact vials of the dark blue concentrate should be stored at room temp & protected from freezing. Refrigeration of the concentrate may cause a precipitate, which redissolves upon warming to room temp.

Interactions

Supportive care in tumour chemotherapy is a subject of intensive research. The complications of cytostatic therapy are a cause of extensive research of their pharmacological interactions and side effects. The immunologic and biochemical changes accompanying tumours are the factor that is most responsible for the worsening of the physiology of the host. Regimens containing carnitine and it's acetyl-derivative are used in many cases, among others even for preventing hepatotoxicity. Our hypothesis was to verify the supporting metabolic effects of acetyl-L-carnitine hydrochloride (ALC) in combined therapy with mitoxantrone (MX) and hepatotoxic cytostatic drugs including alkylating agents. This present report describes the effect of ALC in combination with MX on DBA/2 male mice bearing a transplantable L1210 leukemia resistant to MX. The criterion for evaluation of effect was the length of survival time of experimental animals. The proportional-hazards model quadratic in the drug dose (7) was used for survival time evaluation and optimal dose calculation. The hazard functions and the index of relative hazard were determined using Weibull distribution after logarithmic transformation of the entered data in each particular group. The dose-response curve was represented by a second-degree polynomial without absolute term. The combination therapy revealed that the optimal dose of ALC was 186 mg/kg s.c. A significant effect of ALC (s.c.) in combined therapy with MX (6 mg/kg i.v.) given to animals bearing an experimental form of leukemia L1210/MX resistant to MX was proven at a level of probability p < or = 0.001. The effect of ALC in monotherapy was not demonstrable.
... The ability of dipyridamole to /enhance/ the cytotoxic effects of mitoxantrone hydrochloride was studied in hamster ovary cells in vitro. Clonogenic assays indicated that one, 2.5, and 5 uM decreased the survival of cells treated with 5-25 nM mitoxantrone in a dose dependent manner. Doses of one and 5 uM dipyridamole decreased the mitoxantrone concentration required for 50% inhibition of cell growth from 3.2 to 1.8 and from 3 to 0.5 nM, respectively, over 3 days. Dipyridamole increased the accumulation of mitoxantrone by 1.8 fold in exponentially growing cells exposed to mitoxantrone. It was concluded that dipyridamole augments the cytotoxic effects of mitoxantrone in vitro.
Uptake of weak acid and weak base chemotherapeutic drugs by tumors is greatly influenced by the tumor extracellular/interstitial pH (pH(e)), the intracellular pH (pH(i)) maintained by the tumor cells, and by the ionization properties of the drug itself. The acid-outside plasmalemmal pH gradient in tumors acts to exclude weak base drugs like the anthracyclines, anthraquinones, and vinca alkaloids from the cells, leading to a substantial degree of "physiological drug resistance" in tumors. We have induced acute metabolic alkalosis in C3H tumor-bearing C3H/hen mice, by gavage and by intraperitoneal (i.p.) administration of NaHCO(3). (31)P magnetic resonance spectroscopic measurements of 3-aminopropylphosphonate show increases of up to 0.6 pH units in tumor pH(e), and 0.2 to 0.3 pH units in hind leg tissue pH(e), within 2 hours of i.p. administration of NaHCO(3). Theoretical calculations of mitoxantrone uptake into tumor and normal (hind leg) tissue at the measured pH(e) and pH(i) values indicate that a gain in therapeutic index of up to 3.3-fold is possible with NaHCO(3) pretreatment. Treatment of C3H tumor-bearing mice with 12 mg/kg mitoxantrone resulted in a tumor growth delay of 9 days, whereas combined NaHCO(3)--mitoxantrone therapy resulted in an enhancement of the TGD to 16 days.

Stability Shelf Life

Mitoxantrone HCl is not photolabile. Exposure of the product to direct sunlight for one month caused no change in its appearance or potency. Mitoxantrone HCl 0.2 mg/ml in sodium chloride 0.9% in polypropylene syringes is reported to be stable for 28 days at 4 & 20 °C & for 24 hr at 37 °C. Mitoxantrone HCl 2 mg/ml in glass vials & drawn into 12 ml plastic syringes exhibited no visual changes & little or no loss by HPLC when stored for 42 days at 4 & 23 °C. ... Mitoxantrone HCl 0.2 mg/ml in sterile water for injection was stable in Parker Micropump PVC reservoirs for 14 days at 4 & 37 °C, exhibiting no loss by HPLC. Mitoxantrone HCl was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp. The pH range of max stability is 2-4.5. Mitoxantrone HCl was unstable when the pH was increased to 7.4.
Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC.
Bulk: After 30 days at 60 ° C, no decomposition was observed (UV or TLC). Solution: The solution undergoes 6% decomposition in H over 5 days (UV).

Dates

Modify: 2023-09-13
1: Touchette DR, Durgin TL, Wanke LA, Goodkin DE. A cost-utility analysis of mitoxantrone hydrochloride and interferon beta-1b in the treatment of patients with secondary progressive or progressive relapsing multiple sclerosis. Clin Ther. 2003;25(2):611‐634. doi:10.1016/s0149-2918(03)80100-5
2: Haiyan L. Isolation and identification of a new impurity in mitoxantrone hydrochloride. Pharmazie. 2009;64(6):376‐379.
3: Ling G, Zhang T, Zhang P, Sun J, He Z. Nanostructured lipid-carrageenan hybrid carriers (NLCCs) for controlled delivery of mitoxantrone hydrochloride to enhance anticancer activity bypassing the BCRP-mediated efflux. Drug Dev Ind Pharm. 2016;42(8):1351‐1359. doi:10.3109/03639045.2015.1135937
4: Zhang P, Ling G, Pan X, et al. Novel nanostructured lipid-dextran sulfate hybrid carriers overcome tumor multidrug resistance of mitoxantrone hydrochloride. Nanomedicine. 2012;8(2):185‐193. doi:10.1016/j.nano.2011.06.007
5: Wang CX, Li CL, Zhao X, et al. Yao Xue Xue Bao. 2010;45(12):1565‐1569.
6: Ling G, Zhang T, Zhang P, Sun J, He Z. Synergistic and complete reversal of the multidrug resistance of mitoxantrone hydrochloride by three-in-one multifunctional lipid-sodium glycocholate nanocarriers based on simultaneous BCRP and Bcl-2 inhibition. Int J Nanomedicine. 2016;11:4077‐4091. Published 2016 Aug 23. doi:10.2147/IJN.S95767
7: Coltman CA Jr, McDaniel TM, Balcerzak SP, Morrison FS, Von Hoff DD. Mitoxantrone hydrochloride in lymphoma. Cancer Treat Rev. 1983;10 Suppl B:73‐76. doi:10.1016/0305-7372(83)90027-0
8: Sato K, Hiraide H, Tamakuma S, et al. 5'-deoxy-5-fluorouridine, medroxyprogestrone acetate and mitoxantrone hydrochloride for advanced or recurrent breast cancer. Breast Cancer. 2001;8(1):58‐62. doi:10.1007/BF02967479
9: Coltman CA Jr, McDaniel TM, Balcerzak SP, Morrison FS, Von Hoff DD. Mitoxantrone hydrochloride (NSC-310739) in lymphoma. A Southwest Oncology Group study. Invest New Drugs. 1983;1(1):65‐70. doi:10.1007/BF00180193
10: Wang C, Jiang Y, Xiao H, et al. Hua Xi Yi Ke Da Xue Xue Bao. 1990;21(1):42‐45.

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